1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine
CAS No.:
Cat. No.: VC15609450
Molecular Formula: C22H30N2O2
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H30N2O2 |
|---|---|
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | 1-[(2,3-dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine |
| Standard InChI | InChI=1S/C22H30N2O2/c1-25-21-12-6-11-20(22(21)26-2)18-24-16-14-23(15-17-24)13-7-10-19-8-4-3-5-9-19/h3-6,8-9,11-12H,7,10,13-18H2,1-2H3 |
| Standard InChI Key | LIBJAKMAMWESKG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1OC)CN2CCN(CC2)CCCC3=CC=CC=C3 |
Introduction
1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is a complex organic compound belonging to the piperazine class. It features a piperazine ring, a six-membered ring containing two nitrogen atoms, substituted with a 2,3-dimethoxyphenylmethyl group at the 1-position and a 3-phenylpropyl group at the 4-position. This unique structure suggests potential for varied biological activities and interactions, making it of interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine involves several key steps, with reaction conditions such as temperature, solvent choice, and catalysts significantly influencing yield and purity. Optimized conditions often include controlled temperatures and high-purity reagents to maximize efficiency.
Biological Activities and Potential Applications
Research indicates that compounds similar to 1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine exhibit various biological activities, including interactions with neurotransmitter receptors. These interactions can influence pathways related to mood regulation and cognitive function, suggesting potential applications in treating disorders such as depression and anxiety.
Potential Applications Table
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Development of drugs targeting mood disorders and cognitive functions. |
| Pharmacology | Investigation of receptor interactions and pharmacokinetic properties. |
| Neuroscience | Study of neurotransmitter pathways and their modulation by piperazine derivatives. |
Comparison with Similar Compounds
1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine shares structural similarities with several other compounds but is distinct due to its specific combination of methoxy substitutions and phenyl propyl groups. Notable comparisons include:
Comparison Table
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methylphenyl)piperazine | Contains a piperazine ring with different methoxy and phenyl substitutions. | Features a methyl group at the para position on the phenyl ring. |
| Trimetazidine | Used primarily for treating angina; differs significantly in pharmacological action. | Primarily a metabolic agent, not a piperazine derivative. |
| Azaperone | Primarily used as a veterinary tranquilizer; has different functional groups affecting its activity. | Contains different functional groups, leading to distinct pharmacological effects. |
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